Product packaging for 7-Iodohept-5-enenitrile(Cat. No.:CAS No. 61546-44-9)

7-Iodohept-5-enenitrile

Cat. No.: B14590810
CAS No.: 61546-44-9
M. Wt: 235.07 g/mol
InChI Key: UDWMIDJMCQRERE-UHFFFAOYSA-N
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Description

7-Iodohept-5-enenitrile is a valuable chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features a reactive iodine atom and a nitrile group on a heptene chain, making it a versatile intermediate for constructing more complex molecules. The iodine substituent can undergo various cross-coupling reactions, enabling the formation of new carbon-carbon bonds, while the electron-withdrawing nitrile group can influence the electronic properties of the molecule and serves as a precursor to other functional groups like amines and carboxylic acids. In scientific research, nitrile-containing compounds are of significant interest in medicinal chemistry. The nitrile group is a common pharmacophore found in many FDA-approved drugs, where it can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties . While the specific biological activity of this compound has not been fully characterized, its structure suggests potential as an intermediate in the synthesis of compounds with cardiovascular or anti-infective properties, analogous to other iodinated and nitrile-containing active molecules . The mechanism of action for any resulting active compound would be highly specific to its final structure and target. For instance, nitriles can act as key components that interact with enzyme active sites through hydrogen bonding or dipole interactions . This product is intended for use in method development, cross-coupling reactions, and as a precursor in drug discovery projects. ATTENTION: This product is for research use only (RUO) and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10IN B14590810 7-Iodohept-5-enenitrile CAS No. 61546-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61546-44-9

Molecular Formula

C7H10IN

Molecular Weight

235.07 g/mol

IUPAC Name

7-iodohept-5-enenitrile

InChI

InChI=1S/C7H10IN/c8-6-4-2-1-3-5-7-9/h2,4H,1,3,5-6H2

InChI Key

UDWMIDJMCQRERE-UHFFFAOYSA-N

Canonical SMILES

C(CC=CCI)CC#N

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections for 7 Iodohept 5 Enenitrile

Hierarchical Approach to Functional Group Interconversions and Carbon-Carbon Bond Formation

The retrosynthetic analysis of 7-Iodohept-5-enenitrile begins with the consideration of the interplay between its three key functional groups: the nitrile, the internal alkene, and the primary iodide. A hierarchical approach dictates that the most reactive or synthetically labile group is often addressed first in the disconnection sequence. In this case, the iodo group is a prime candidate for a functional group interconversion (FGI), as it can be readily introduced from a more stable precursor, such as an alcohol.

Key Disconnection Strategies:

C-I Bond Disconnection (FGI): The primary iodide can be retrosynthetically disconnected to a precursor alcohol. This transformation is a common and reliable synthetic step, often achieved through methods like the Finkelstein reaction or by treating an alcohol with an iodine source such as triphenylphosphine and iodine.

C-C Bond Disconnections: The carbon skeleton can be broken down at strategic points. A logical disconnection would be at the C4-C5 bond or the C2-C3 bond, which could lead to simpler fragments that can be coupled using established carbon-carbon bond-forming reactions.

Disconnection TypeTarget BondPrecursor Functional GroupsPotential Forward Reaction
Functional Group Interconversion (FGI)C-IAlcohol (-OH)Appel Reaction, Finkelstein Reaction
Carbon-Carbon Bond FormationC4-C5Aldehyde and a Phosphonium YlideWittig Reaction
Carbon-Carbon Bond FormationC2-C3Alkyl Halide and Cyanide SourceNucleophilic Substitution

Identification of Accessible Precursor Molecules and Synthon Equivalents

Following the initial disconnections, the next step involves identifying stable and accessible precursor molecules that are chemical equivalents of the theoretical synthons.

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Disconnect C-I Bond (FGI): This leads to the precursor hept-5-en-1,7-diol . The iodide can be selectively introduced at a later stage.

Disconnect C=C Bond: A disconnection of the alkene via a Wittig-type reaction suggests two fragments: an aldehyde and a phosphonium ylide. This leads to acetaldehyde and a 5-carbon phosphonium ylide containing a nitrile .

Simplify the Ylide Precursor: The ylide can be formed from the corresponding alkyl halide, 5-bromopentanenitrile .

Disconnect C-CN Bond (FGI): 5-bromopentanenitrile can be retrosynthetically derived from 1,4-dibromobutane and a cyanide source.

This analysis leads to simple and likely commercially available starting materials.

SynthonSynthetic Equivalent
⁺CH₂CH₂CH₂CH₂CN5-Bromopentanenitrile
⁻CH₃Acetaldehyde (via Wittig reagent)
HOCH₂CH₂CH₂CH=CHCH₂OHHept-5-ene-1,7-diol

Theoretical Frameworks for Strategic Bond Cleavage

The strategic disconnections applied in the retrosynthetic analysis of this compound are guided by several key theoretical frameworks in organic synthesis:

The Logic of Chemical Synthesis (E.J. Corey): This framework emphasizes the identification of strategic bonds for disconnection, which are often those that simplify the molecular structure most significantly and lead to readily available starting materials. The disconnection of the C-I and C=C bonds in this compound aligns with this principle.

Umpolung (Reversal of Polarity): While not directly applied in the primary disconnection strategy outlined above, the concept of umpolung is a powerful tool in retrosynthesis. It allows for the consideration of synthons with reversed polarity, opening up alternative synthetic routes. For instance, a synthon with a nucleophilic carbonyl carbon equivalent could be employed in a different approach.

Chemoselectivity: The presence of multiple functional groups necessitates a consideration of chemoselectivity in the forward synthesis. The chosen synthetic route must allow for the selective transformation of one functional group in the presence of others. For example, the conversion of a terminal alcohol to an iodide must not affect the internal alkene or the nitrile group. The choice of reagents is critical to achieving this selectivity.

By applying these established principles, a logical and theoretically sound synthetic pathway for this compound can be devised, even in the absence of specific literature precedent for this particular molecule. The outlined retrosynthetic analysis provides a clear roadmap for its potential laboratory synthesis from simple and accessible precursors.

Advanced Synthetic Methodologies for 7 Iodohept 5 Enenitrile

Construction of the Heptenyl Carbon Skeleton

Olefin Metathesis Strategies for Alkene Formation

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. A plausible approach to the heptenyl skeleton of 7-iodohept-5-enenitrile is through a cross-metathesis reaction. This strategy would involve the coupling of two smaller, readily available olefins, one containing the nitrile group and the other a precursor to the iodo functionality. For instance, a reaction between a terminally unsaturated nitrile, such as 4-pentenenitrile, and an iodo-substituted alkene in the presence of a suitable ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) could furnish the desired carbon backbone. The choice of catalyst and reaction conditions is crucial to favor the cross-metathesis product over undesired self-metathesis byproducts. The release of ethylene (B1197577) as the only byproduct makes this an atom-economical approach.

Reactant 1Reactant 2CatalystProductRef.
4-Pentenyl iodideAcrylonitrileGrubbs II Catalyst7-Iodohept-2-enenitrile rsc.org
Allyl iodide4-PentenonitrileHoveyda-Grubbs II7-Iodohept-4-enenitrile academie-sciences.frstrategian.com

Transition Metal-Catalyzed Coupling Reactions for Chain Elongation

Transition metal-catalyzed cross-coupling reactions provide a versatile platform for constructing carbon-carbon bonds with high precision. nih.gov A convergent synthesis of the this compound backbone could be envisioned through a Suzuki, Negishi, or Stille coupling. For example, a coupling reaction between a vinyl iodide-containing fragment and an organoboron, organozinc, or organotin reagent bearing the nitrile functionality could be employed. This approach allows for the pre-functionalization of both coupling partners, offering a high degree of control over the final structure. The choice of catalyst, typically a palladium or nickel complex, and ligands is critical to ensure efficient and selective coupling.

Organometallic ReagentElectrophileCatalystProductRef.
(4-Cyanobutyl)zinc bromide1-Iodo-1-propenePd(PPh₃)₄Hept-5-enenitrile nih.gov
4-Pentenylboronic acid1,2-DiiodoethenePdCl₂(dppf)7-Iodohept-5-ene precursor nih.gov

Aldol (B89426) and Related Condensation Reactions for Carbon Framework Assembly

Aldol and related condensation reactions are classic yet powerful methods for carbon-carbon bond formation. wikipedia.orgwikipedia.orglibretexts.org The synthesis of the heptenyl skeleton could be approached by a crossed aldol condensation between an aldehyde and a nitrile-containing component. For instance, the reaction of a suitable aldehyde with a carbanion generated from a nitrile, followed by dehydration, would yield an α,β-unsaturated nitrile. This strategy is particularly useful for establishing the double bond in conjugation with the nitrile group. Subsequent functional group manipulations would be necessary to introduce the iodo group at the desired position.

Aldehyde/KetoneNitrileConditionsProductRef.
Propanal4-CyanobutanalNaOH, Heat2-Propyl-hept-2-enedinitrile wikipedia.orglibretexts.org
Acetaldehyde5-IodopentanenitrileLDA, THF, -78 °C7-Iodohept-2-enenitrile chempedia.info

Stereoselective Elaboration of the Hept-5-ene Moiety

The geometry of the double bond in this compound is a critical stereochemical feature. The development of stereoselective synthetic methods allows for the precise control of the alkene geometry, leading to either the (Z)- or (E)-isomer as desired.

Z-Selective Alkene Synthesis Protocols

The synthesis of the (Z)-isomer of this compound can be achieved through several established methods. The Stork-Zhao modification of the Wittig reaction is a prominent example, enabling the formation of (Z)-vinyl iodides from aldehydes. orgsyn.orgresearchgate.net This reaction involves the use of iodomethyltriphenylphosphonium iodide and a suitable base. Applying this methodology to an appropriate aldehyde precursor containing the nitrile functionality would directly yield the desired (Z)-iodoalkene. Careful selection of the solvent and temperature is often necessary to maximize the (Z)-selectivity. orgsyn.orgresearchgate.net

AldehydeYlide/ReagentConditionsProductStereoselectivityRef.
5-CyanopentanalPh₃P=CHINaHMDS, THF, -78 °C(Z)-7-Iodohept-5-enenitrileHigh Z orgsyn.orgresearchgate.net
Hept-6-ynenitrileHydrozirconation then I₂Cp₂ZrHCl, then I₂(Z)-7-Iodohept-6-enenitrileHigh Z organic-chemistry.org

E-Selective Alkene Synthesis Protocols (e.g., from precursors like ethyl-7-iodohept-2-enoate)

PrecursorReagentsConditionsProductStereoselectivityRef.
5-CyanopentanalCHI₃, CrCl₂THF(E)-7-Iodohept-5-enenitrileHigh E wikipedia.orgchemistry-reaction.comchem-station.com
Hept-6-ynenitrileHIVarious(E)-7-Iodohept-6-enenitrileVariable organic-chemistry.org
Ethyl-7-iodohept-2-enoateDIBAL-H, then oxidation and Wittig1. DIBAL-H 2. MnO₂ 3. Ph₃P=CHCN(E)-9-Iodonon-2,7-dienenitrileHigh EN/A

Asymmetric Hydrogenation of Alkynes to Form Stereodefined Alkenes

The stereochemistry of the double bond in this compound is crucial for its intended applications. Asymmetric hydrogenation of a suitable alkyne precursor is a primary method for establishing this stereocenter with high fidelity. This process, often referred to as semihydrogenation, allows for the selective formation of either the (Z)- (cis) or (E)- (trans) alkene isomer by carefully selecting the catalyst and reaction conditions. researchgate.netnih.gov

The chemo- and stereoselective semihydrogenation of alkynes is a fundamental transformation in organic synthesis. nih.gov The challenge lies in preventing over-hydrogenation to the corresponding alkane while controlling the stereochemical outcome. nih.gov Modern catalysis has shifted towards using abundant and less toxic 3d transition metals, which offer economic and environmental advantages over traditional precious metal catalysts. nih.gov

For the synthesis of (Z)-alkenes, catalysts based on palladium, such as the Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline), are classic examples. However, contemporary methods utilize a range of metals. Iron-based catalysts, for instance, comprised of iron(II) acetylacetonate (B107027) and diisobutylaluminum hydride, can achieve Z-selective semihydrogenation under mild conditions (1-3 bar H₂, 30 °C). researcher.liferesearchgate.net

Conversely, achieving the (E)-alkene is often more challenging and can be accomplished through different catalytic systems. Ruthenium-catalyzed transfer hydrogenation, for example, has been shown to produce E-alkenes with high selectivity. researchgate.net The choice of ligands is critical in directing the stereochemical outcome, with different phosphine (B1218219) ligands or even the anions in the metal salt precursor influencing the E/Z selectivity. nih.govresearchgate.net

Table 1: Catalyst Systems for Stereoselective Alkyne Semihydrogenation

Catalyst System Predominant Isomer Hydrogen Source Notes
Iron(II) acetylacetonate / DIBAL-H (Z)-alkene researcher.liferesearchgate.net H₂ Gas Operates under near-ambient conditions.
Nickel(II) salts / Zinc powder (Z)- or (E)-alkene nih.govrsc.org H₂O Stereoselectivity is dictated by the specific anion in the nickel salt. nih.gov
Cobalt(II) iodide / dppe ligand (E)-alkene nih.gov H₂O / Methanol The addition of the dppe ligand steers the reaction toward the E-isomer. nih.gov
[Ru(p-cymene)Cl₂]₂ / BINAP (E)-alkene researchgate.net Paraformaldehyde/H₂O An example of transfer hydrogenation. researchgate.net

Regioselective Introduction of the Terminal Iodine Functionality

Placing the iodine atom specifically at the terminal (C7) position of the heptene (B3026448) chain requires methods that exhibit high regioselectivity. Several robust strategies are available, each starting from a different type of precursor.

The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides. weebly.comwikipedia.org This transformation is a nucleophilic bimolecular substitution (Sɴ2) reaction. iitk.ac.inorganic-chemistry.org The reaction is typically performed by treating the chloro- or bromo-alkane with a solution of sodium iodide (NaI) in acetone. wikipedia.org

The success of the Finkelstein reaction is driven by Le Châtelier's principle. While sodium iodide is soluble in acetone, the sodium chloride (NaCl) or sodium bromide (NaBr) formed as a byproduct is not and precipitates out of the solution. wikipedia.orgtaylorandfrancis.com This removal of a product from the equilibrium mixture drives the reaction to completion, resulting in a high yield of the desired iodoalkane. wikipedia.orgtaylorandfrancis.com This method is particularly well-suited for primary halides, making it an ideal choice for converting a precursor like 7-bromohept-5-enenitrile into the target compound. wikipedia.org

Table 2: Solubility of Sodium Halide Salts in Acetone at 25°C

Salt Solubility (g / 100g acetone) Role in Finkelstein Reaction
Sodium Iodide (NaI) High Reactant; remains in solution
Sodium Bromide (NaBr) Low Product; precipitates
Sodium Chloride (NaCl) Very Low Product; precipitates

Another strategy involves the addition of hydrogen iodide (HI) across a terminal double bond of a precursor molecule, such as hepta-1,6-dienenitrile. The regiochemical outcome of this electrophilic addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, while the halide adds to the more substituted carbon. byjus.comleah4sci.com A standard hydroiodination would therefore place the iodine at the C6 position, not the desired C7 position.

To achieve the desired terminal iodination (anti-Markovnikov addition), the reaction mechanism must be altered. byjus.com While anti-Markovnikov hydrobromination is commonly achieved via a free-radical mechanism in the presence of peroxides, this method is not effective for HI. byjus.com Advanced methods using transition metal catalysts can achieve anti-Markovnikov hydroiodination. For instance, rhodium-catalyzed systems have been developed that deliver the iodine atom to the terminal carbon of an alkyne or alkene with high regioselectivity. nih.gov These reactions proceed through a mechanism involving migratory insertion into a metal-hydride bond, where steric factors can dictate the anti-Markovnikov regioselectivity. nih.gov

Table 3: Comparison of Hydroiodination Regioselectivity

Method Regioselectivity Mechanism Application for Terminal Iodide
Electrophilic Addition of HI Markovnikov leah4sci.com Carbocation Intermediate Not suitable; places iodide on the internal carbon.
Rhodium-Catalyzed Hydroiodination Anti-Markovnikov nih.gov Metal-Hydride Pathway Suitable; places iodide on the terminal carbon.

Metal-mediated reactions provide a powerful and versatile toolkit for the regioselective formation of carbon-iodine bonds. These methods often involve the conversion of a different functional group at the terminal position into an iodide.

One prominent example is the iodination of terminal organoboranes. A precursor alkene can first undergo hydroboration, where a boron-hydrogen bond adds across the double bond in an anti-Markovnikov fashion, placing the boron atom at the terminal carbon. The resulting alkylborane can then be treated with iodine in the presence of a base (e.g., sodium hydroxide) to replace the carbon-boron bond with a carbon-iodine bond, yielding the desired terminal iodide.

Additionally, metal-catalyzed halogen exchange reactions on substrates that are typically unreactive in traditional Finkelstein conditions have been developed. For instance, copper(I) iodide, often in combination with diamine ligands, can catalyze the iodination of aryl and vinyl bromides. wikipedia.orgnih.gov Nickel catalysts have also been employed for similar transformations. nih.gov While often applied to sp² carbons, the principles of these metal-mediated processes can be extended to functionalized alkyl precursors, providing alternative routes to the target molecule.

Selective Incorporation of the Nitrile Functionality

The nitrile group is a key feature of the target molecule. Its introduction is typically achieved through nucleophilic substitution reactions where a cyanide-containing nucleophile displaces a suitable leaving group.

The most direct and common method for synthesizing nitriles is the Sɴ2 reaction between a primary or secondary alkyl halide and an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.orgchemistrysteps.comyoutube.com The cyanide ion (⁻C≡N) is an excellent nucleophile and readily displaces leaving groups like bromide, iodide, or tosylate. youtube.comthieme-connect.de

In the context of synthesizing this compound, a precursor such as 1,7-dihalohept-2-ene could be envisioned. A selective cyanation at one of the halide positions would install the nitrile group. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion. wikipedia.org It is important to note that this reaction extends the carbon chain by one carbon. youtube.com Therefore, the synthesis would start from a six-carbon precursor to arrive at the seven-carbon heptanenitrile (B1581596) backbone. The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or nitrogen atom, but reaction with alkyl halides almost exclusively leads to the formation of the nitrile (C-C bond) rather than the isonitrile (C-N bond). thieme-connect.de

Table 4: Common Reagents for Nucleophilic Cyanation

Cyanide Source Typical Solvent Characteristics
Sodium Cyanide (NaCN) DMSO, DMF Common, cost-effective reagent for Sɴ2 reactions. libretexts.orgchemistrysteps.com
Potassium Cyanide (KCN) Ethanol, DMSO Similar reactivity to NaCN. thieme-connect.de
Tetrabutylammonium cyanide Acetonitrile Provides a more soluble "naked" cyanide source.
Trimethylsilyl cyanide (TMSCN) Various Used in Lewis-acid catalyzed cyanations of other functional groups. organic-chemistry.org

Dehydration of Primary Amides or Aldoximes

The synthesis of nitriles through the dehydration of primary amides and aldoximes represents a fundamental and widely employed transformation in organic chemistry. researchgate.netrsc.org These methods are valued for their directness in installing the cyano group, a versatile functional moiety in the synthesis of pharmaceuticals, agrochemicals, and polymers. researchgate.net While direct synthesis of this compound via these specific routes is not extensively documented, the general principles and methodologies are highly applicable for the formation of its nitrile functional group from corresponding precursor molecules, such as 7-iodohept-5-enamide or 7-iodohept-5-enal oxime.

The conversion of a primary amide to a nitrile involves the elimination of a molecule of water. rsc.org This process typically requires the use of a dehydrating agent to facilitate the removal of the hydroxyl group from the tautomeric form of the amide. rsc.orgrsc.org Historically, strong and harsh dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) were commonly used. researchgate.net However, contemporary organic synthesis favors the use of milder and more selective reagents to ensure compatibility with sensitive functional groups, such as the alkene and iodide present in the target molecule.

Modern dehydration methods employ a variety of reagents that operate under milder conditions. nih.gov Swern oxidation conditions, utilizing oxalyl chloride and DMSO, have been adapted for this transformation, affording nitriles in good yields. researchgate.netrsc.org Other efficient systems include the use of phosphine-based reagents, cyanuric chloride, and various metal catalysts that promote the reaction with high chemoselectivity. researchgate.netnih.gov

Similarly, the dehydration of aldoximes provides a direct route to nitriles. organic-chemistry.org This transformation can be achieved by reacting an aldehyde with hydroxylamine (B1172632) to form the aldoxime intermediate, which is then dehydrated. nih.gov A range of reagents can effect this conversion, from classic acid anhydrides to more modern catalytic systems. organic-chemistry.orgnih.gov The Burgess reagent and its analogs have also been identified as mild and effective for dehydrating both amides and aldoximes. researchgate.net

Below is a table summarizing various reagents used for the dehydration of primary amides and aldoximes to nitriles.

Table 1: Selected Dehydrating Agents for Nitrile Synthesis

Reagent/System Substrate General Conditions Notes
Phosphorus Pentoxide (P₂O₅) Amide High temperature, neat or in a high-boiling solvent A classic, powerful, but harsh reagent. researchgate.netnih.gov
Thionyl Chloride (SOCl₂) Amide, Aldoxime Often used with a base (e.g., pyridine) Readily available and effective. researchgate.netrsc.org
Phosphorus Oxychloride (POCl₃) Amide Can be used with a base or in a solvent like DMF A strong dehydrating agent. researchgate.net
Swern Oxidation Conditions ((COCl)₂, DMSO, Et₃N) Amide Low temperature (-78 °C to rt) A mild alternative to harsher reagents. researchgate.netrsc.org
Triphenylphosphine/Iodine (PPh₃/I₂) Aldoxime Methylene (B1212753) chloride, room temperature Mild conditions with short reaction times. nih.gov
Burgess Reagent Amide, Aldoxime Mild conditions Known for its mild dehydrating capabilities. researchgate.net
XtalFluor-E Amide, Aldoxime Room temperature, environmentally benign solvent Proceeds rapidly without racemization of chiral centers. organic-chemistry.org

Mechanistic Investigations of Chemical Transformations Involving 7 Iodohept 5 Enenitrile

Radical Processes and Reactivity at the Iodinated Carbon Center

The carbon-iodine (C-I) bond in 7-Iodohept-5-enenitrile is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage and a focal point for radical-mediated reactions.

Recent advancements in physical organic chemistry have shed light on the potential involvement of transient, hypervalent iodine species in one-electron transfer processes. While historically, the chemistry of organoiodides has been dominated by two-electron pathways, the intermediacy of iodanyl radicals (formally I(II) species) is gaining recognition. nih.govnih.govresearchgate.netnsf.govresearchgate.net In the context of this compound, the formation of an iodanyl radical intermediate could be envisioned under specific oxidative conditions.

For instance, interaction with a one-electron oxidant could lead to the formation of a radical cation, which upon association with a nucleophile or solvent molecule, could generate a transient I(II) species. The reactivity of such an intermediate would be dictated by its electronic structure and the nature of the surrounding ligands. While direct spectroscopic observation of an iodanyl radical derived from this compound has not been reported, its potential role in certain oxidative transformations remains an area of active investigation.

Table 1: Postulated One-Electron Oxidation Pathway for this compound

StepReactant(s)IntermediateProduct(s)
1. Oxidation This compound + Oxidant[this compound]•+Oxidant•-
2. Nucleophilic Trapping [this compound]•+ + Nu-[Nu-I(II)-R]-
3. Further Reaction [Nu-I(II)-R]-Functionalized Product

Note: This table represents a hypothetical pathway for this compound based on general principles of iodanyl radical chemistry.

The reductive activation of the C-I bond in this compound is a more common and well-established pathway for initiating radical reactions. This process typically involves a single-electron transfer (SET) from a reducing agent to the σ* orbital of the C-I bond, leading to the formation of a radical anion that rapidly fragments to generate an alkyl radical and an iodide ion.

Common reducing agents for this purpose include tin hydrides (e.g., tributyltin hydride), silanes, or transition metal complexes in low oxidation states. The facility of this reductive cleavage is a key feature of iodoalkanes and is fundamental to many of their synthetic applications, including radical cyclization reactions.

Once the hept-5-enenitrile radical is generated via reductive activation of the C-I bond, it can participate in radical chain reactions. A critical step in many of these processes is hydrogen atom abstraction. mdpi.com In the presence of a suitable hydrogen atom donor (e.g., tributyltin hydride), the initially formed radical can abstract a hydrogen atom to yield hept-5-enenitrile.

Nucleophilic and Electrophilic Reactivity of the Alkene Moiety

The alkene functionality in this compound provides a center for both nucleophilic and electrophilic attack, leading to a variety of addition and cross-coupling reactions.

Addition reactions to the double bond of this compound are governed by the principles of stereospecificity and regioselectivity. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.comkhanacademy.orgyoutube.com The regiochemical outcome is influenced by both electronic and steric factors. For instance, in electrophilic additions, the formation of the more stable carbocation intermediate will be favored, in accordance with Markovnikov's rule. wikipedia.org However, in radical additions, the regioselectivity can be reversed (anti-Markovnikov). masterorganicchemistry.com

The stereospecificity of the addition depends on the reaction mechanism. Reactions that proceed through a concerted or bridged-ion intermediate, such as bromination, often exhibit anti-addition. In contrast, reactions involving planar intermediates or stepwise mechanisms may result in a mixture of syn- and anti-addition products. The presence of the iodoalkyl and nitrile-containing side chain can also exert steric hindrance, influencing the facial selectivity of the attack on the double bond.

Table 2: Predicted Regiochemical and Stereochemical Outcomes for Addition Reactions to this compound

ReagentReaction TypePredicted RegioselectivityPredicted Stereoselectivity
HBr (in inert solvent)Electrophilic AdditionMarkovnikovMixture of syn and anti
HBr (with peroxides)Radical AdditionAnti-MarkovnikovMixture of syn and anti
Br2Electrophilic AdditionN/AAnti
BH3 then H2O2, NaOHHydroboration-OxidationAnti-MarkovnikovSyn

Note: This table provides predicted outcomes for this compound based on established principles of alkene reactivity.

The carbon-iodine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. One notable application is the intramolecular Stille cyclization. wikipedia.orguwindsor.calibretexts.orgyoutube.com In this reaction, a palladium(0) catalyst undergoes oxidative addition into the C-I bond to form a Pd(II) intermediate. If the molecule also contains a suitable organostannane moiety, an intramolecular transmetalation can occur, followed by reductive elimination to form a new carbon-carbon bond and regenerate the Pd(0) catalyst, resulting in a cyclized product.

The mechanism of the Stille reaction is well-studied and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The success of the cyclization of a derivative of this compound would depend on the geometric feasibility of the intramolecular transmetalation step.

Oxidative Cleavage and Functionalization of the Double Bond

The carbon-carbon double bond in this compound is a key site for functionalization, and its oxidative cleavage can lead to the formation of valuable carbonyl compounds. This transformation is a fundamental process in organic synthesis. researchgate.net The most common method for the oxidative cleavage of alkenes is ozonolysis, which involves treating the alkene with ozone followed by a work-up step. libretexts.orgyoutube.com

The mechanism of ozonolysis proceeds through a [3+2] cycloaddition of ozone to the double bond, forming an unstable primary ozonide (molozonide). libretexts.orgnih.gov This intermediate rapidly rearranges to a more stable secondary ozonide. nih.gov The subsequent work-up determines the final products. A reductive work-up, for instance with zinc and acetic acid, typically yields aldehydes or ketones. libretexts.orgyoutube.com An oxidative work-up, on the other hand, can lead to carboxylic acids. libretexts.org

In the context of this compound, oxidative cleavage of the double bond would be expected to yield two fragments. The specific products would depend on the work-up conditions. For example, a reductive work-up would likely produce an iodinated aldehyde and a nitrile-containing aldehyde.

Beyond ozonolysis, other reagents can effect the oxidative cleavage of alkenes, such as potassium permanganate (B83412) under strong conditions. libretexts.orgyoutube.com Furthermore, transition metal catalysts, including manganese-based systems, have been developed for the oxidative cleavage of C=C bonds, often under milder conditions. nih.govresearchgate.netliv.ac.uk These methods can offer alternative selectivities and functional group tolerances. researchgate.netnih.gov

The functionalization of the double bond is not limited to cleavage. Other transformations such as epoxidation, dihydroxylation, and hydrohalogenation can also be envisioned, providing pathways to a variety of functionalized derivatives of this compound.

Transformations and Synthetic Utility of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a range of other functionalities, significantly expanding the synthetic utility of this compound. nih.govresearchgate.net

Hydrolysis, Reduction, and Derivatization Pathways

Hydrolysis: The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. libretexts.orglibretexts.org This transformation can be carried out under either acidic or basic conditions. libretexts.orglibretexts.orgchemistrysteps.comnih.govyoutube.com In acidic hydrolysis, the nitrile is typically heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orglibretexts.org The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgnih.govyoutube.com

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. libretexts.orglibretexts.org This process yields a carboxylate salt and ammonia (B1221849). libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org For this compound, hydrolysis would convert the nitrile group to a carboxylic acid, yielding 7-iodohept-5-enoic acid.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. wikipedia.orglibretexts.orgquizlet.com A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org The reaction involves the nucleophilic addition of hydride to the carbon of the nitrile, ultimately leading to the primary amine after an aqueous work-up. libretexts.org Catalytic hydrogenation, using reagents such as Raney nickel or palladium on carbon, is another widely used method for the reduction of nitriles to primary amines. wikipedia.org The choice of reducing agent can sometimes allow for selective reduction in the presence of other functional groups. nih.gov In the case of this compound, reduction of the nitrile group would provide 8-iodooct-6-en-1-amine.

Derivatization: The nitrile group can serve as a precursor to other nitrogen-containing functional groups. For instance, the reaction of a nitrile with a Grignard reagent, followed by hydrolysis, yields a ketone, a transformation known as the Blaise reaction. organic-chemistry.orgchemistrysteps.comquimicaorganica.org

Cycloaddition Reactions (e.g., [2+2] and [3+2] cycloadditions)

The nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic compounds. nih.gov Although less common for the nitrile group itself as a dienophile in Diels-Alder reactions, activated nitriles can undergo such transformations.

More prevalent are [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.govmdpi.com In these reactions, a 1,3-dipole reacts with the nitrile group (the dipolarophile) to form a five-membered heterocyclic ring. For example, nitrile oxides can react with alkenes to form isoxazolines. mdpi.com The reactivity of the nitrile in this compound in such cycloadditions would depend on the specific 1,3-dipole used and the reaction conditions.

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can react with the electrophilic carbon of the nitrile group. libretexts.orgorganic-chemistry.orgchemistrysteps.comquimicaorganica.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction provides a valuable method for the synthesis of ketones. libretexts.orgchemistrysteps.comquimicaorganica.org

The mechanism involves the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond, forming an imine anion intermediate. libretexts.orgchemistrysteps.com This intermediate is then hydrolyzed during the aqueous work-up to yield the final ketone product. libretexts.orgchemistrysteps.com A key feature of this reaction is that the addition typically stops after the formation of the imine anion, as the negative charge on the nitrogen prevents a second addition of the organometallic reagent. chemistrysteps.com

In the case of this compound, the presence of the alkyl iodide functionality introduces a second electrophilic site. Grignard reagents are known to react with alkyl iodides, which could lead to a competing reaction pathway. wikipedia.org However, the reactivity of the nitrile group towards organometallic reagents offers a potential route to synthesize ketones derived from this compound, provided that the reaction conditions can be controlled to favor attack at the nitrile. The choice of the organometallic reagent and reaction parameters would be crucial in determining the outcome of such a transformation. organic-chemistry.orgmasterorganicchemistry.com

Theoretical and Computational Chemistry of 7 Iodohept 5 Enenitrile

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations are fundamental to predicting the reactivity of a molecule. For 7-iodohept-5-enenitrile, these calculations would reveal the distribution of electrons and identify sites susceptible to nucleophilic or electrophilic attack. The molecule's reactivity is primarily governed by its functional groups: the nitrile (-C≡N), the carbon-carbon double bond (C=C), and the carbon-iodine bond (C-I).

Key Electronic Features:

Nitrile Group: The nitrogen atom is more electronegative than the carbon atom, leading to a significant dipole moment where the carbon atom is electrophilic and the nitrogen is nucleophilic. Resonance structures can be drawn that place a positive charge on the carbon, making it a target for nucleophiles. libretexts.org

Alkene Group: The π-bond of the alkene is a region of high electron density, making it susceptible to attack by electrophiles.

Iodo Group: Iodine is a large, polarizable atom and a good leaving group. The carbon atom attached to the iodine is electrophilic due to the electronegativity difference, making it a site for nucleophilic substitution.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In this compound, the HOMO is likely to be localized on the C=C double bond and the iodine atom, which are the most electron-rich areas. The LUMO is expected to be centered on the antibonding orbitals of the nitrile group and the C-I bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Electrostatic Potential Maps: An electrostatic potential map would visually represent the electron distribution. It is anticipated that negative potential (red/yellow) would be concentrated around the nitrogen atom of the nitrile group and the π-system of the double bond. Positive potential (blue) would be expected around the carbon atom of the nitrile group and the carbon atom bonded to the iodine.

Illustrative Data from a Hypothetical Electronic Structure Calculation:

PropertyPredicted Value/LocationImplication for Reactivity
HOMO LocalizationC=C π-orbital, Iodine lone pairsSite for electrophilic attack
LUMO LocalizationC≡N π-orbital, C-I σ-orbitalSite for nucleophilic attack
Calculated Dipole MomentSignificant, oriented towards the nitrile groupInfluences intermolecular interactions and solubility
Mulliken Charge on Nitrile CPositiveElectrophilic character
Mulliken Charge on Iodo-CPositiveSusceptible to nucleophilic substitution

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms and determining the energetics of different reaction pathways. rsc.org For this compound, DFT could be employed to explore several plausible transformations.

Potential Reaction Pathways:

Nucleophilic Addition to the Nitrile: The electrophilic carbon of the nitrile group is a prime target for nucleophiles. libretexts.org DFT calculations could model the addition of a nucleophile, detailing the transition state geometry and activation energy.

Electrophilic Addition to the Alkene: The π-bond of the alkene can be attacked by electrophiles. DFT can be used to study the mechanism of reactions like halogenation or hydrohalogenation, including the formation of intermediates such as carbocations or halonium ions.

Nucleophilic Substitution at the C-I Bond: The carbon atom bearing the iodine is susceptible to SN2 or SN1 type reactions. DFT calculations can help determine the favorability of these pathways by calculating the energies of the transition states and intermediates.

Radical Reactions: The C-I bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, initiating radical reactions. DFT can model these radical pathways.

Example of a DFT-Modeled Reaction: Hydrolysis of the Nitrile Group DFT could be used to model the acid- or base-catalyzed hydrolysis of the nitrile to a carboxylic acid. libretexts.org The calculations would provide the Gibbs free energy profile for the reaction, identifying the rate-determining step and the structures of all intermediates and transition states.

Hypothetical DFT Data for a Nucleophilic Substitution Reaction:

ParameterHypothetical Calculated Value (kcal/mol)Interpretation
ΔE‡ (SN2)25Represents the activation energy for a bimolecular substitution at the C-I bond.
ΔErxn (SN2)-15Indicates that the substitution reaction is exothermic.
ΔE (Carbocation Intermediate)40The high energy suggests an SN1 pathway is likely less favorable.

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional shape of this compound is not static; rotation around its single bonds gives rise to various conformations. youtube.com Conformational analysis aims to identify the most stable conformers and understand how they influence reactivity. lumenlearning.com

Key Rotatable Bonds: The primary sources of conformational flexibility are the C-C single bonds in the heptane (B126788) chain. Rotation around these bonds will lead to different spatial arrangements of the iodo, alkene, and nitrile functional groups. The relative energies of these conformers are determined by a balance of steric hindrance and stabilizing stereoelectronic effects. imperial.ac.uk

Stereochemical Considerations:

E/Z Isomerism: The presence of the double bond at the 5-position allows for the existence of (E)- and (Z)-diastereomers. These isomers will have different shapes and, consequently, may exhibit different reactivity and physical properties. Computational methods can predict the relative stabilities of these isomers.

Influence on Reactivity: The accessibility of the reactive sites (nitrile, alkene, C-I bond) will depend on the conformation. acs.org For instance, a sterically hindered conformation may slow down the rate of a reaction by impeding the approach of a reactant. In contrast, a conformation that aligns orbitals favorably for a reaction (e.g., an anti-periplanar arrangement for an E2 elimination) could accelerate it.

Illustrative Conformational Energy Profile: A potential energy surface scan for rotation around a key C-C bond would likely show several local minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The global minimum would represent the most populated conformation at equilibrium.

Hypothetical Torsional Energy Data:

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation
600.8Gauche
1204.5Eclipsed
1800.0Anti
2404.5Eclipsed
3000.8Gauche

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide a dynamic picture of this compound in a condensed phase, such as in a solvent. arxiv.orgrsc.org These simulations model the motion of atoms over time, offering insights into how the solvent and intermolecular interactions influence the molecule's behavior. nih.gov

Solvent Effects: The choice of solvent can significantly impact reaction rates and equilibria. MD simulations can help to understand these effects at a molecular level.

Polar Solvents: In polar solvents like water or ethanol, the dipole moment of this compound will lead to strong dipole-dipole interactions. The solvent may stabilize charged intermediates or transition states, thereby affecting reaction kinetics.

Nonpolar Solvents: In nonpolar solvents like hexane, dispersion forces will be the dominant intermolecular interaction. The conformational preferences of the molecule may also differ compared to those in a polar solvent.

Intermolecular Interactions: MD simulations can be used to study how molecules of this compound interact with each other. This is important for understanding its physical properties, such as boiling point and viscosity. The simulations can reveal preferred orientations and aggregation behavior.

Example of an MD Simulation Study: An MD simulation could be set up with a single this compound molecule in a box of water molecules. The simulation would track the trajectory of all atoms, allowing for the analysis of:

Radial Distribution Functions: To see how the water molecules arrange around the different functional groups of the solute.

Hydrogen Bonding: To determine if there are any significant hydrogen bonding interactions between the solute and solvent.

Conformational Dynamics: To observe how the conformational landscape of the molecule is affected by the solvent.

Advanced Analytical Techniques for Structural Characterization and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. emerypharma.com For 7-Iodohept-5-enenitrile, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides initial information on the types and numbers of protons and carbons, multi-dimensional techniques are essential for assembling the molecular structure by revealing through-bond correlations.

Correlation SpectroscopY (COSY): This proton-proton correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be critical in establishing the connectivity of the aliphatic chain. For instance, it would show correlations between the olefinic protons (H5 and H6) and the protons on the adjacent methylene (B1212753) groups (H4 and H7).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlations). libretexts.orgyoutube.com This allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the entire carbon skeleton by showing correlations between protons and carbons over two or three bonds. libretexts.orgscience.gov For this compound, HMBC would be used to connect the key fragments. For example, it would show a correlation from the protons at C2 to the nitrile carbon (C1), and from the protons at C4 to the olefinic carbons (C5 and C6), confirming the placement of the functional groups.

The following table outlines the predicted NMR data and the key correlations that would be observed for this compound.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (H-H)Key HMBC Correlations (H→C)
1-~119-H2 → C1, C3
2~2.5 (t)~17H3 → H2H2 → C1, C3, C4
3~1.8 (quint)~30H2, H4 → H3H3 → C2, C4, C5
4~2.3 (q)~32H3, H5 → H4H4 → C2, C3, C5, C6
5~5.6 (dt)~128H4, H6 → H5H5 → C3, C4, C7
6~5.8 (dt)~135H5, H7 → H6H6 → C4, C5
7~3.9 (d)~10H6 → H7H7 → C5, C6

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, t=triplet, q=quartet, quint=quintet, dt=doublet of triplets.

Quantitative NMR for Reaction Progress and Purity Assessment

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. aist.go.jpkoreascience.kr The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. researchgate.net

To assess the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) in a deuterated solvent. The internal standard must have at least one resonance that does not overlap with any signals from the analyte or impurities. acs.org By comparing the integral of a specific, well-resolved proton signal of this compound (e.g., the doublet for the H7 protons at ~3.9 ppm) with the integral of a known signal from the standard, the absolute purity of the sample can be calculated with high precision.

This technique is also invaluable for monitoring reaction progress. By taking aliquots from a reaction mixture at various time points and performing qNMR analysis with an internal standard, the consumption of starting materials and the formation of this compound can be accurately quantified, allowing for detailed kinetic studies.

Advanced Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. missouri.edu The exact mass of a molecule is calculated using the masses of the most abundant isotopes of its constituent elements. For this compound, the elemental formula is C₇H₈IN.

The theoretical exact mass calculation is shown in the table below.

ElementNumber of AtomsMass of Most Abundant IsotopeTotal Mass
Carbon (¹²C)712.00000084.000000
Hydrogen (¹H)81.0078258.062600
Iodine (¹²⁷I)1126.904473126.904473
Nitrogen (¹⁴N)114.00307414.003074
Total Exact Mass 232.970147

An experimental HRMS measurement yielding a mass very close to 232.9701 would confirm the elemental formula C₇H₈IN, providing strong evidence for the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment (daughter or product) ions. This provides detailed structural information. nih.gov The fragmentation of the this compound molecular ion ([M]⁺˙ or [M+H]⁺) is predicted to follow pathways characteristic of alkyl iodides and unsaturated nitriles. docbrown.infodocbrown.info

A key fragmentation would be the cleavage of the weak carbon-iodine bond, which is common for alkyl iodides. prezi.com Other likely fragmentations include cleavage alpha to the nitrile group and rearrangements involving the double bond.

The table below outlines a plausible fragmentation pathway for this compound.

m/z (mass/charge)Proposed Fragment StructureFragmentation Pathway
233[C₇H₈IN]⁺Molecular Ion ([M]⁺)
127[I]⁺Cleavage of the C-I bond
106[C₇H₈N]⁺Loss of iodine radical (•I) from [M]⁺
80[C₅H₆N]⁺Loss of ethylene (B1197577) (C₂H₄) via McLafferty-type rearrangement
41[C₃H₅]⁺ or [C₂H₃N]⁺Allylic cleavage or cleavage alpha to nitrile

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for the identification of functional groups within a molecule, thereby offering a molecular fingerprint. americanpharmaceuticalreview.com These techniques probe the vibrational modes of covalent bonds, with IR spectroscopy measuring the absorption of infrared radiation and Raman spectroscopy analyzing the inelastic scattering of monochromatic light. americanpharmaceuticalreview.com For this compound, these methods are instrumental in confirming the presence of its key functional moieties: the nitrile group (C≡N), the carbon-carbon double bond (C=C), and the carbon-iodine bond (C-I).

The nitrile group exhibits a very characteristic and strong absorption in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. This sharp band is often prominent and serves as a clear indicator of the presence of the nitrile functionality. In Raman spectroscopy, the C≡N stretching vibration also gives rise to a distinct peak, often observed around 2143-2146 cm⁻¹. researchgate.net

The carbon-carbon double bond (C=C) stretching vibration is expected to appear in the 1680-1620 cm⁻¹ region of both IR and Raman spectra. The intensity of this peak can vary depending on the substitution pattern and symmetry of the double bond. The C-H bonds associated with the alkene group will also produce characteristic stretching and bending vibrations.

The carbon-iodine (C-I) stretching vibration is found in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy mass of the iodine atom. This region can sometimes be congested with other vibrations, but its presence is a key indicator for the iodo- functionality.

Purity analysis can also be performed using vibrational spectroscopy. The presence of unexpected peaks in the IR or Raman spectrum can indicate the presence of impurities, such as starting materials, by-products, or solvents. By comparing the obtained spectrum to that of a pure reference standard, the purity of a sample can be qualitatively and, in some cases, quantitatively assessed.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Nitrile (C≡N) Stretching 2260 - 2220 IR, Raman
Alkene (C=C) Stretching 1680 - 1620 IR, Raman
Alkyl C-H Stretching 3000 - 2850 IR, Raman
Alkene C-H Stretching 3100 - 3000 IR, Raman

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound from complex mixtures, such as reaction media or environmental samples. Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques employed for the analysis of organic compounds. For volatile and thermally stable compounds like many halonitriles, GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful analytical tool. nih.govresearchgate.net The use of solid-phase microextraction (SPME) can be employed as a sample preparation technique to extract and concentrate halonitriles from aqueous matrices before GC-MS analysis. nih.govresearchgate.net

Chiral Chromatography for Enantiomeric Excess Determination

While this compound itself is not chiral, derivatives or related compounds with stereogenic centers would require chiral chromatography to separate and quantify the enantiomers. The determination of enantiomeric excess (ee) is critical in many fields, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. heraldopenaccess.usunife.it

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for enantiomeric separation. heraldopenaccess.usuma.eswindows.net CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. The choice of the CSP and the mobile phase is crucial for achieving optimal separation. sigmaaldrich.com Polysaccharide-based CSPs are widely used due to their broad applicability. windows.net The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: General Parameters for Chiral HPLC Analysis

Parameter Description
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type)
Mobile Phase Normal Phase (e.g., hexane/isopropanol) or Reversed Phase (e.g., acetonitrile/water)
Detector UV-Vis, Circular Dichroism (CD), or Mass Spectrometry (MS)
Flow Rate Typically 0.5 - 2.0 mL/min

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) or Liquid Chromatography (LCxLC)

For the analysis of highly complex samples containing numerous components, one-dimensional chromatography may not provide sufficient resolution. In such cases, comprehensive two-dimensional chromatography, such as GCxGC or LCxLC, offers significantly enhanced separation power. scispace.com

In GCxGC, the effluent from a primary GC column is subjected to a second, shorter GC column with a different stationary phase. This results in a two-dimensional separation, where compounds are separated based on two independent properties (e.g., volatility and polarity). This technique provides a structured two-dimensional chromatogram with significantly increased peak capacity and improved resolution, which is highly beneficial for separating isomers and compounds with similar volatilities.

Similarly, LCxLC couples two different liquid chromatography columns to achieve a higher degree of separation for complex non-volatile samples. The enhanced resolving power of these two-dimensional techniques would be particularly advantageous for the detailed analysis of reaction mixtures in which this compound is a component, allowing for the separation and identification of isomers, impurities, and by-products that might co-elute in a one-dimensional system.

Table 3: Comparison of 1D and 2D Chromatographic Techniques

Feature One-Dimensional Chromatography (GC or LC) Comprehensive Two-Dimensional Chromatography (GCxGC or LCxLC)
Peak Capacity Lower Significantly Higher
Resolution Good Excellent
Sample Complexity Suitable for simple to moderately complex mixtures Ideal for highly complex mixtures
Data Analysis Relatively straightforward More complex, requires specialized software

| Instrumentation | Standard GC or LC system | Modified system with a modulator and two columns |

Synthetic Applications and Derivatization Strategies Utilizing 7 Iodohept 5 Enenitrile

Role as a Versatile Synthon in Natural Product Total Synthesis

7-Iodohept-5-enenitrile serves as a valuable building block in the synthesis of intricate natural products, where its inherent functionalities can be strategically exploited to construct key structural motifs. Its linear seven-carbon chain provides a foundational framework that can be elaborated and cyclized to form diverse molecular architectures.

Biomimetic synthesis endeavors to mimic the proposed biosynthetic pathways of natural products in a laboratory setting. The structural features of this compound make it an intriguing candidate for such synthetic strategies. The unsaturated halide can act as an electrophilic site, susceptible to nucleophilic attack, while the nitrile group can serve as a precursor to amines or carboxylic acids, both of which are common functionalities in natural products.

In a hypothetical biomimetic approach, the iodide can be displaced by an intramolecular nucleophile, triggered by a preceding reaction involving the nitrile or alkene. This sequence can lead to the formation of cyclic structures that are reminiscent of alkaloid or polyketide frameworks.

The carbon skeleton of this compound is well-suited for the construction of quinolizidine (B1214090) and sparteine-type alkaloids. These alkaloids are characterized by their fused bicyclic and tetracyclic nitrogen-containing ring systems, respectively. Synthetic strategies can involve the initial conversion of the nitrile group to a primary amine, which can then act as a nucleophile in subsequent cyclization reactions.

For instance, after reduction of the nitrile to an amine, the resulting amino-iodide could undergo intramolecular cyclization to form a piperidine (B6355638) ring, a core component of many alkaloids. Further elaboration and a second cyclization, potentially involving the double bond, could then lead to the quinolizidine skeleton. The synthesis of sparteine (B1682161) analogs could be envisioned through a convergent approach where two molecules derived from this compound are coupled and then cyclized.

Table 1: Potential Intramolecular Cyclization Reactions of this compound Derivatives for Alkaloid Synthesis

Precursor DerivativeReaction TypeResulting Core Structure
7-Aminohept-2-enenitrile (from reduction of iodide)Intramolecular Michael AdditionSubstituted Piperidine
7-Aminohept-5-en-1-ol (from reduction of nitrile and iodide)Intramolecular Amination/EtherificationBicyclic Amino-ether
Dimerized and functionalized derivativesTandem CyclizationQuinolizidine or Sparteine analog framework

This table presents hypothetical pathways based on known chemical transformations of similar functionalized molecules.

Avenolide and its derivatives are butenolide signaling molecules that regulate antibiotic production in Streptomyces avermitilis. The synthesis of such molecules often requires precursors with specific stereochemistry and functional group handles. While not a direct precursor, this compound shares structural similarities with intermediates used in the synthesis of related natural products.

The iodoalkene functionality can be engaged in cross-coupling reactions to append the butenolide moiety or other side chains. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, which is a key feature of many biologically active molecules. The stereochemistry of the double bond in this compound is also a crucial element that can be carried through the synthetic sequence to control the final stereochemistry of the target molecule.

Development of Novel Methodologies Based on its Tri-functional Nature

The unique arrangement of three distinct functional groups in this compound makes it an ideal substrate for the development of new synthetic methods, particularly those involving cascade reactions and convergent pathways.

Cascade reactions, where a single reaction setup initiates a sequence of transformations, offer an efficient way to build molecular complexity. This compound is well-poised for such reactions. For example, a radical-initiated reaction at the iodo group could lead to the formation of a carbon-centered radical, which could then add to the double bond, followed by trapping of the resulting radical by the nitrile group or an external reagent. This would allow for the rapid construction of complex cyclic systems.

Another possibility is a palladium-catalyzed cascade reaction. Oxidative addition of palladium into the carbon-iodine bond could be followed by intramolecular carbopalladation onto the alkene, and the resulting organopalladium intermediate could then undergo a variety of terminating steps, including cross-coupling or cyanation.

Table 2: Plausible Cascade Reactions Initiated on this compound

Initiating Reagent/CatalystKey IntermediatesPotential Product Type
Radical Initiator (e.g., AIBN, Bu3SnH)Alkyl radical, Cyclized radicalFused or spirocyclic nitrile
Palladium(0) CatalystOrganopalladium speciesBicyclic or polycyclic structures
Strong BaseCarbanion (alpha to nitrile)Cyclized products via intramolecular substitution

This table outlines conceptual cascade sequences based on the known reactivity of the functional groups present in this compound.

In a convergent synthesis, different fragments of a target molecule are synthesized separately and then joined together at a late stage. This compound can serve as a versatile building block in such approaches. The iodo group allows for its attachment to other molecular fragments via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck coupling). The nitrile and alkene groups can then be used for further transformations after the initial coupling.

This approach allows for the rapid assembly of a library of compounds with variations in one part of the molecule, which is particularly useful in medicinal chemistry for structure-activity relationship studies. For example, various boronic acids could be coupled to the iodo position of this compound, and the resulting products could then be subjected to a set of standard reactions involving the nitrile and alkene to produce a diverse range of final products.

Derivatization to Access New Classes of Organic Compounds

The unique structure of this compound, featuring a terminal iodide, an internal alkene, and a nitrile group, makes it a versatile precursor for the synthesis of more complex molecular architectures. Strategic manipulation of these functional groups allows for its derivatization into various classes of organic compounds, including substituted lactones, heterocycles, and amide-containing structures.

Synthesis of Substituted Lactones and Heterocycles

The conversion of this compound into lactones and other heterocycles leverages the reactivity of both the carbon-carbon double bond and the terminal iodide, often through intramolecular cyclization pathways. A primary strategy involves the transformation of the nitrile group into a suitable internal nucleophile that can participate in a cyclization reaction initiated by the alkene.

A plausible and powerful method for this transformation is iodolactonization. wikipedia.orgchemistnotes.com This reaction typically involves the treatment of an unsaturated carboxylic acid with an iodine source. The electrophilic iodine activates the alkene, forming a cyclic iodonium (B1229267) ion intermediate. This intermediate is then trapped intramolecularly by the carboxylate nucleophile to form an iodo-substituted lactone. wikipedia.orgresearchgate.net

For this compound, this process would necessitate a two-step sequence:

Hydrolysis: The nitrile group is first hydrolyzed to a carboxylic acid, yielding 7-iodohept-5-enoic acid. This can be achieved under standard acidic or basic conditions with heating.

Iodolactonization: The resulting unsaturated carboxylic acid can then undergo intramolecular cyclization. While the starting material already contains iodine, the key cyclization step in this context would be the reaction of the corresponding 6-heptenoic acid derivative (if the iodine were not present) with an external iodine source. However, the existing iodo-alkene structure can be utilized in various palladium-catalyzed or radical cyclizations to form heterocyclic structures.

For the synthesis of heterocycles, the intermediate iodonium ion formed from a related unsaturated system could be trapped by other internal nucleophiles, such as an amide or an amine, if the nitrile were converted to one of these functionalities first. This process, known as iodocyclization, is a versatile method for constructing nitrogen- and oxygen-containing rings. nih.govrsc.org For instance, if the nitrile is partially hydrolyzed to an amide, the amide oxygen or nitrogen could act as the nucleophile. Cyclization involving the amide oxygen would lead to an iminolactone, while cyclization at the nitrogen would produce a lactam. beilstein-journals.org

Table 1: Representative Conditions for Iodolactonization of Unsaturated Acids This table presents generalized conditions for the iodolactonization of γ,δ-unsaturated carboxylic acids, a reaction analogous to the cyclization step required to form a lactone from the hydrolyzed form of this compound.

Iodine SourceBaseSolvent(s)Typical TemperatureReference
Iodine (I₂)Sodium Bicarbonate (NaHCO₃)Water / Diethyl EtherRoom Temperature chemistnotes.com
Iodine (I₂)Potassium Carbonate (K₂CO₃)DichloromethaneRoom Temperature wikipedia.org
N-Iodosuccinimide (NIS)-Acetonitrile0 °C to Room Temp. nih.gov

Preparation of Amide-Containing Structures

The nitrile functionality of this compound can be directly converted to an amide group through partial hydrolysis. This transformation is a valuable route to 7-iodohept-5-enamide, which can serve as a building block for more complex molecules or as a target compound itself. The reaction must be carefully controlled to prevent over-hydrolysis to the carboxylic acid. chemistrysteps.com

This conversion can be achieved under both basic and acidic conditions. libretexts.org

Base-Catalyzed Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, often in the presence of an alcohol co-solvent, can effectively hydrate (B1144303) the nitrile. The use of hydrogen peroxide in alkaline conditions is a particularly mild and effective method that often provides high yields of the amide by preventing further hydrolysis. commonorganicchemistry.com

Acid-Catalyzed Hydrolysis: Concentrated acids like sulfuric or hydrochloric acid can also catalyze the hydration of nitriles. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by water. youtube.com Milder conditions, such as lower temperatures, are employed to favor the formation of the amide over the carboxylic acid. chemistrysteps.com

The resulting 7-iodohept-5-enamide retains the iodoalkene moiety, making it available for subsequent cross-coupling reactions or further cyclization strategies to build diverse molecular scaffolds.

Table 2: General Conditions for the Partial Hydrolysis of Nitriles to Amides This table provides common laboratory conditions for the conversion of nitriles to primary amides, which are applicable to the synthesis of 7-iodohept-5-enamide.

Reagent(s)Solvent(s)ConditionsKey FeaturesReference(s)
Sodium Hydroxide (NaOH)Water / EthanolMild heating, careful monitoringRisk of over-hydrolysis to carboxylic acid commonorganicchemistry.com, oatext.com
Urea-Hydrogen Peroxide (UHP) / NaOHAqueous EthanolMild conditionsGenerally provides good yields of the amide commonorganicchemistry.com
Potassium tert-butoxide (t-BuOK)tert-ButanolAnhydrous, mild conditionsAvoids aqueous workup, good for sensitive substrates organic-chemistry.org
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)WaterControlled temperature (e.g., 40 °C)Stops the reaction at the amide stage chemistrysteps.com, libretexts.org
Ruthenium or Rhodium CatalystsWater or other solventsCatalytic, often neutral pHHigh selectivity and compatibility with functional groups organic-chemistry.org, researchgate.net

Future Research Directions and Perspectives for 7 Iodohept 5 Enenitrile Chemistry

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Reactivity

Future research will undoubtedly be guided by the principles of green chemistry, aiming to develop more environmentally benign methods for the synthesis and functionalization of 7-iodohept-5-enenitrile. rroij.com This includes the use of sustainable starting materials, the reduction of hazardous waste, and the use of energy-efficient processes.

One promising avenue is the exploration of biocatalytic methods. For example, the use of aldoxime dehydratases for the synthesis of unsaturated nitriles from the corresponding aldoximes represents a cyanide-free and mild alternative to traditional methods. nih.govmdpi.com Investigating the substrate scope of these enzymes to accommodate structures like the precursor to this compound could lead to a more sustainable manufacturing process. Additionally, the use of non-noble metal oxide-based nanocatalysts for nitrile synthesis from alcohols and ammonia (B1221849) presents a cost-effective and environmentally friendly alternative. nih.govamanote.com

Catalyst Discovery and Optimization for Enhanced Efficiency and Selectivity

The discovery and optimization of novel catalysts will be central to unlocking the full potential of this compound. solubilityofthings.com Future research will likely focus on the development of catalysts that can achieve high turnover numbers and turnover frequencies, leading to more efficient and cost-effective syntheses.

For the functionalization of the alkene, the development of single-atom catalysts could offer high reactivity and selectivity, combining the advantages of both homogeneous and heterogeneous catalysis. mdpi.com Furthermore, photoredox catalysis has emerged as a powerful tool for the difunctionalization of alkenes under mild conditions and could be applied to this compound to introduce two new functional groups across the double bond. mdpi.com

The development of dual-catalyst systems, which can combine a transition metal catalyst with an organocatalyst, for example, could enable novel and highly selective transformations. frontiersin.org These hybrid systems could facilitate complex cascade reactions, allowing for the rapid construction of molecular complexity from this compound in a single pot.

A hypothetical comparison of different catalytic systems for a generic cross-coupling reaction is shown in Table 2.

Catalyst SystemReaction Time (hours)Yield (%)Selectivity
Traditional Pd Catalyst1285High
Optimized Ligand System695Very High
Novel Single-Atom Catalyst498Excellent
Dual-Catalyst System892High (for cascade reaction)

This table presents speculative data to illustrate potential research goals in catalyst development.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and reactions of this compound with flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and reproducibility. nih.gov Flow chemistry, where reactions are performed in a continuously flowing stream, offers enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and selectivity. softecks.inrsc.orgresearchgate.netresearchgate.net

The halogenation of organic compounds, which can be hazardous in batch processes, can be performed more safely and controllably in a flow reactor. softecks.inrsc.orgresearchgate.net This would be particularly relevant for the synthesis of this compound itself. Furthermore, multi-step syntheses involving this compound could be telescoped in a flow system, eliminating the need for isolation and purification of intermediates. nih.gov

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